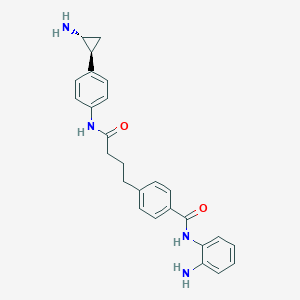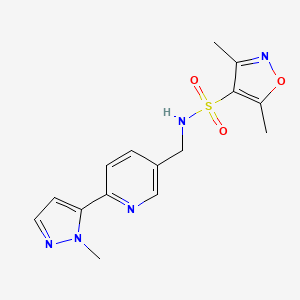
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of pyrazole compounds generally contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure of “this compound” is not specified in the retrieved data.Physical And Chemical Properties Analysis
Pyrazole compounds are generally soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- A variety of novel compounds, including chalcones and pyrazoles, were synthesized for their potential angiotensin converting enzyme (ACE) inhibitory activity. These compounds, derived from 2-butyl-4-chloro-1-methylimidazole, show the utility of related chemical structures in medicinal chemistry (Kantevari et al., 2011).
- Another study focused on the regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the versatility of pyrazole derivatives in creating targeted molecular structures (Martins et al., 2009).
- Research on the synthesis and crystal structure of pyrazole derivatives indicates the importance of these compounds in the detailed study of molecular interactions and the development of new materials (Shen et al., 2012).
Biological Applications
- A study presented a novel acrylic acid derivative with potential biological activities, demonstrating the ongoing interest in exploring the functionality of compounds within this chemical family (Kaushik et al., 2011).
- Pyrazoline derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Such studies highlight the therapeutic potential of these compounds in treating pain and inflammation (Girisha et al., 2010).
Fungicidal and Herbicidal Applications
- The fungicidal activity against Rhizoctonia solani of certain pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derivatives indicates the agricultural applications of these compounds, offering new tools for disease control in crops (Chen et al., 2000).
Safety and Hazards
Future Directions
The future directions for research on pyrazole compounds could include the development of new synthesis methods, exploration of their biological activities, and the design of new drugs based on the pyrazole scaffold . The specific future directions for “2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid” are not available in the retrieved data.
Mechanism of Action
Target of Action
Compounds with a pyrazole nucleus are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight, solubility, and other physical properties suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMBDYFHLUBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2432089.png)




![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)



![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)


![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)